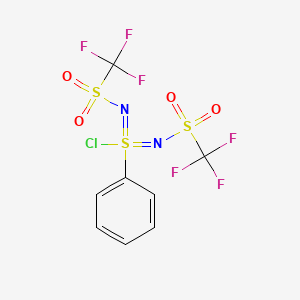![molecular formula C21H20 B12554877 2,3-Dibenzylidenebicyclo[2.2.1]heptane CAS No. 192931-13-8](/img/structure/B12554877.png)
2,3-Dibenzylidenebicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzylidenebicyclo[221]heptane is an organic compound with the molecular formula C21H20 It is a derivative of bicyclo[221]heptane, featuring two benzylidene groups attached to the 2 and 3 positions of the bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzylidenebicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with benzaldehyde under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, leading to the formation of the dibenzylidene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 2,3-Dibenzylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene groups to benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of benzyl-substituted bicyclo[2.2.1]heptane
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
2,3-Dibenzylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,3-Dibenzylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its benzylidene groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
2,3-Dimethylenebicyclo[2.2.1]heptane: Similar bicyclic structure but with methylene groups instead of benzylidene groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure, offering different chemical reactivity and applications.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness: 2,3-Dibenzylidenebicyclo[221]heptane is unique due to its benzylidene groups, which provide distinct chemical reactivity and potential biological activities compared to other bicyclo[221]heptane derivatives
特性
CAS番号 |
192931-13-8 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
2,3-dibenzylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)13-20-18-11-12-19(15-18)21(20)14-17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2 |
InChIキー |
FQYFPMOPMWYWQY-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(=CC3=CC=CC=C3)C2=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



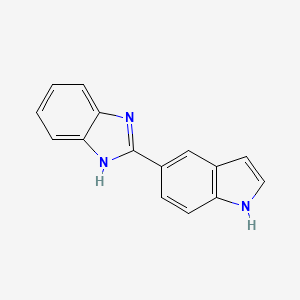
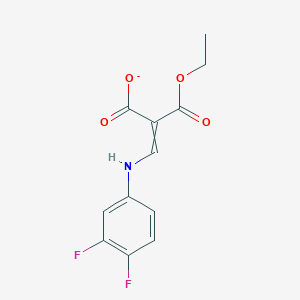
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
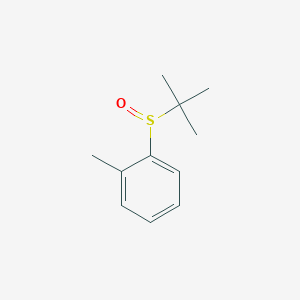
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
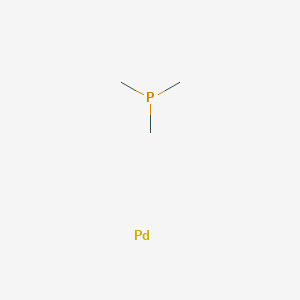
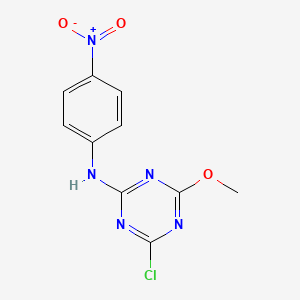
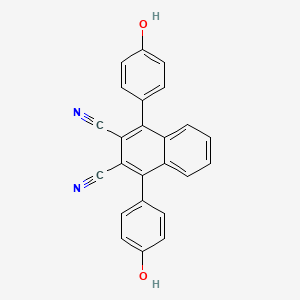


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
